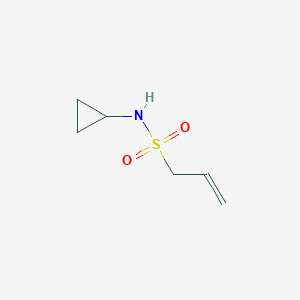

N-Cyclopropylprop-2-ene-1-sulfonamide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

N-Cyclopropylprop-2-ene-1-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their death .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the folate pathway , a critical biochemical pathway in bacteria . Folic acid is essential for the production of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, potentially leading to prolonged pharmacological effects .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of DNA synthesis . This makes it an effective antibacterial agent, capable of treating a variety of bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . This persistence can lead to unintentional exposure of various organisms to the drug, potentially resulting in long-term ecological risks . Furthermore, the widespread use of sulfonamides has raised concerns about the potential spread of antimicrobial resistance .

Analyse Biochimique

Biochemical Properties

Sulfonamides, a class of compounds to which N-Cyclopropylprop-2-ene-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

It is known that sulfonamides can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of sulfonamides can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylprop-2-ene-1-sulfonamide typically involves the reaction of cyclopropylamine with prop-2-ene-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclopropylprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

N-Cyclopropylprop-2-ene-1-sulfonamide has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfamethazine: Another sulfonamide with antibacterial properties.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

N-Cyclopropylprop-2-ene-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other sulfonamides . This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Activité Biologique

N-Cyclopropylprop-2-ene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its antibacterial properties, but recent studies have also explored its potential in anticancer therapies and metabolic disorder treatments. This article provides a detailed examination of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical methods that typically involve the reaction of cyclopropyl derivatives with sulfonyl chlorides. The following table summarizes key synthesis routes:

| Synthesis Method | Description |

|---|---|

| Method A | Reaction of cyclopropylamine with sulfonyl chloride under basic conditions. |

| Method B | Cyclization of propene derivatives with sulfonylating agents. |

| Method C | Use of microwave-assisted synthesis for rapid formation of sulfonamide bonds. |

Antibacterial Activity

This compound exhibits significant antibacterial properties by acting as an inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. This mechanism is particularly effective against resistant strains of bacteria, making it a potential candidate for treating infections caused by multidrug-resistant organisms.

Key Findings:

- In vitro studies have demonstrated that this compound effectively inhibits growth in various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

- The Minimum Inhibitory Concentration (MIC) values for this compound range from 50 to 150 µg/mL depending on the bacterial strain, indicating potent activity against target pathogens .

Anticancer Potential

Recent investigations have revealed that this compound may possess anticancer properties. Studies utilizing molecular docking techniques have suggested that this compound can bind effectively to various cancer-related targets.

Research Highlights:

- A study showed that derivatives similar to this compound exhibited significant inhibition of lactate dehydrogenase (LDH), which is often upregulated in cancer cells .

- In vitro assays demonstrated that the compound can suppress cell proliferation in multiple cancer cell lines, including pancreatic and Ewing's sarcoma cells .

The biological activity of this compound can be attributed to its ability to interfere with critical metabolic pathways in bacteria and cancer cells:

- Inhibition of Folate Synthesis : By targeting DHPS, the compound disrupts folate metabolism essential for bacterial growth.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells through metabolic interference, leading to reduced viability and proliferation.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A clinical trial involving patients with urinary tract infections caused by resistant E. coli showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard antibiotic therapies.

Case Study 2: Cancer Treatment

In a laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective therapeutic concentrations achievable in vivo .

Propriétés

IUPAC Name |

N-cyclopropylprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVYYRUKGXHOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544781-59-0 | |

| Record name | N-cyclopropylprop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.